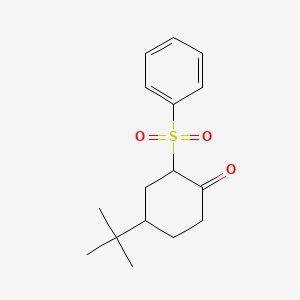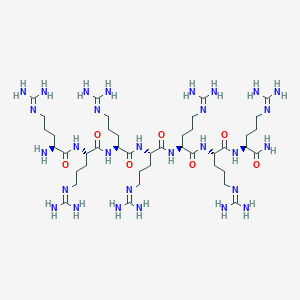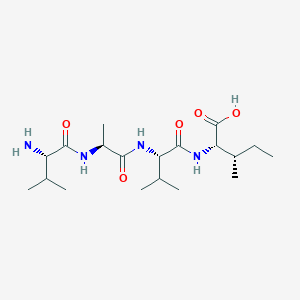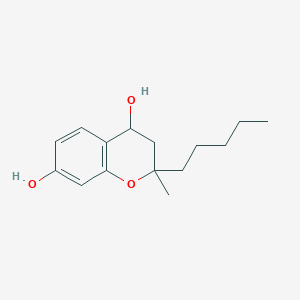![molecular formula C18H26O6 B14236879 6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid CAS No. 381718-19-0](/img/structure/B14236879.png)
6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid is an organic compound with the molecular formula C18H26O6 It is characterized by the presence of a phenylenebis(oxy) group flanked by two hexanoic acid chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid typically involves the reaction of 1,4-dihydroxybenzene with hexanoic acid derivatives under specific conditions. One common method involves the esterification of 1,4-dihydroxybenzene with hexanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of 6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexanedioic acid derivatives, while reduction can produce hexanol derivatives .
Aplicaciones Científicas De Investigación
6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative used .
Comparación Con Compuestos Similares
Similar Compounds
6,6’-[1,4-Phenylenebis(oxy)]di(1-hexanol): This compound has similar structural features but with hydroxyl groups instead of carboxylic acid groups.
5,5’-[1,4-Phenylenebis(methyleneoxy)]diisophthalic acid:
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
381718-19-0 |
|---|---|
Fórmula molecular |
C18H26O6 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
6-[4-(5-carboxypentoxy)phenoxy]hexanoic acid |
InChI |
InChI=1S/C18H26O6/c19-17(20)7-3-1-5-13-23-15-9-11-16(12-10-15)24-14-6-2-4-8-18(21)22/h9-12H,1-8,13-14H2,(H,19,20)(H,21,22) |
Clave InChI |
AQOODDNTAXZZFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCCCCC(=O)O)OCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)
![2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene](/img/structure/B14236811.png)
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)

![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)




